Product packaging for D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA)(Cat. No.:CAS No. 157297-01-3)

D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA)

Cat. No.: B588850
CAS No.: 157297-01-3
M. Wt: 362.276
InChI Key: IUTPBLKEPULHTQ-UHFFFAOYSA-N
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Description

D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is a useful research compound. Its molecular formula is C6H13NNaO11S2 and its molecular weight is 362.276. The purity is usually 95%.
BenchChem offers high-quality D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157297-01-3

Molecular Formula

C6H13NNaO11S2

Molecular Weight

362.276

IUPAC Name

(2-amino-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl) hydrogen sulfate;sodium

InChI

InChI=1S/C6H13NO11S2.Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);

InChI Key

IUTPBLKEPULHTQ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)OS(=O)(=O)O.[Na]

Origin of Product

United States

The Significance of Sulfated Glycosaminoglycans in Biological Systems

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. rsc.orgnih.gov When these chains are modified by the addition of sulfate (B86663) groups, they become sulfated glycosaminoglycans (sGAGs), molecules endowed with a remarkable diversity of biological functions. mdpi.comacs.org This sulfation is not a random process; rather, it is a highly regulated and complex post-translational modification that occurs at specific positions along the GAG backbone. nih.govacs.org This precise patterning of sulfate groups, often referred to as the "sulfation code," dictates the specific interactions of sGAGs with a vast array of proteins. nih.govacs.org

These interactions are fundamental to numerous physiological and pathophysiological processes, including:

Cell Adhesion and Signaling: sGAGs, such as heparan sulfate, are integral components of the extracellular matrix and cell surfaces, where they modulate cell-cell and cell-matrix interactions. rsc.orgacs.org They act as co-receptors for growth factors, cytokines, and morphogens, influencing signaling pathways that control cell growth, proliferation, and differentiation. rsc.orgnih.gov

Anticoagulation: The well-known anticoagulant heparin and its close relative heparan sulfate exert their effects by binding to and activating antithrombin III, a key inhibitor of blood coagulation proteases. nih.gov This interaction is highly dependent on a specific sulfation sequence.

Wound Repair and Inflammation: GAGs are critically involved in the processes of wound healing and inflammation, interacting with various growth factors and cytokines to modulate the cellular response. rsc.org

Viral and Bacterial Pathogenesis: Many pathogens exploit cell surface heparan sulfate as a means of attachment and entry into host cells. rsc.orgnih.gov

The functional diversity of sGAGs is a direct consequence of their structural heterogeneity, which arises from variations in the monosaccharide composition, the type of glycosidic linkages, and, most importantly, the degree and position of sulfation. mdpi.com

D Glucosamine 3,6 Di O Sulphate As a Distinct Structural Moiety in Complex Glycans

Within the complex structures of sGAGs like heparan sulfate (B86663) and heparin, specific sulfated monosaccharides serve as critical recognition elements for protein binding. D-Glucosamine-3,6-Di-O-Sulphate is one such crucial moiety. While sulfation at the 6-O position of glucosamine (B1671600) is relatively common, the additional sulfation at the 3-O position is a much rarer and highly significant modification. nih.govsigmaaldrich.com

Research has highlighted the importance of this di-sulfated glucosamine in the context of heparin's anticoagulant activity. A specific heparin octasaccharide with high affinity for antithrombin was found to contain an N-sulfated glucosamine 3,6-di-O-sulfate residue. nih.gov This particular structure is a key component of the binding site for antithrombin, and the presence of both the 3-O and 6-O sulfate groups is critical for inducing the conformational change in antithrombin necessary for its anticoagulant function. nih.gov

The presence of D-Glucosamine-3,6-Di-O-Sulphate is not limited to its role in anticoagulation. It is a component of various heparan sulfate structures involved in diverse biological processes. merckmillipore.com The specific arrangement of this and other sulfated units along the GAG chain creates unique binding sites for a multitude of proteins, thereby regulating their activity and function.

Table 1: Key Properties of D-Glucosamine-3,6-Di-O-Sulphate (2NA)

PropertyValueSource
Molecular Formula C6H11NNa2O11S2N/A
Monoisotopic Mass 382.9544 g/mol N/A
Key Structural Features D-glucosamine backbone with sulfate groups at the 3-O and 6-O positions. nih.gov
Biological Significance Critical component of the antithrombin-binding site in heparin; involved in protein binding and cellular signaling as part of heparan sulfate. nih.govnih.gov

Current Research Paradigms and Challenges in Sulfated Carbohydrate Chemistry and Biology

Regioselective Sulfation Methodologies for Carbohydrate Scaffolds

The precise positioning of sulfate groups on a carbohydrate scaffold is paramount as the sulfation pattern dictates the molecule's biological function. researchgate.net Achieving this requires regioselective sulfation methodologies, which are chemical strategies designed to add sulfate groups to specific hydroxyl positions on the sugar ring. A common approach involves the use of sulfur trioxide amine complexes, such as the SO3-pyridine complex, as the sulfating agent. researchgate.netmdpi.com However, due to the presence of multiple hydroxyl groups of similar reactivity on the carbohydrate, direct sulfation often leads to a mixture of products with random sulfation patterns. nih.gov Therefore, multi-step procedures involving the strategic use of protecting groups are typically necessary to ensure the installation of sulfates at the desired positions. nih.gov For instance, a strategy to create 3-O-sulfo groups with high regioselectivity involves the complete sulfation of a molecule to a 3,6-di-O-sulfo derivative, followed by a regioselective 6-desulfation reaction. nih.gov

Strategic Protecting Group Chemistry in Glucosamine (B1671600) Derivatives

Protecting group chemistry is the cornerstone of regioselective synthesis. organic-chemistry.org In the context of glucosamine derivatives, a robust protecting group for the C2-amino function is critical, as its nature significantly influences the yield and stereoselectivity of glycosylation reactions. nih.govresearchgate.net A variety of N-protecting groups have been developed that are stable under various reaction conditions but can be removed under mild conditions when desired. nih.gov These include N-phthaloyl (N-Phth), N-2,2,2-trichloroethoxycarbonyl (N-Troc), and N-trichloroacetyl (N-TCA). researchgate.net

Table 1: Examples of Protecting Groups in Glucosamine Synthesis

Protecting Group Abbreviation Function Protected Typical Removal Conditions
Phthaloyl N-Phth C2-Amino Hydrazine
2,2,2-Trichloroethoxycarbonyl N-Troc C2-Amino Zinc, Acetic Acid
tert-Butyldimethylsilyl TBDMS Hydroxyl Tetrabutylammonium fluoride (B91410) (TBAF) youtube.com
Benzyl ether Bn Hydroxyl Hydrogenolysis (e.g., H2, Pd/C) researchgate.net

Solid-Phase Synthesis Approaches for Sulfated Oligosaccharides

Traditional solution-phase synthesis of sulfated oligosaccharides is often a lengthy process, requiring tedious chromatographic purification after each synthetic step. nih.gov Solid-phase synthesis (SPS) offers a powerful and efficient alternative. rsc.orgrsc.org In this approach, the growing oligosaccharide chain is covalently attached to an insoluble solid support, such as a polymer resin. rsc.org This immobilization dramatically simplifies the purification process; excess reagents and by-products are removed by simple washing and filtration steps. rsc.org

Chemoenzymatic Synthesis of D-Glucosamine-3,6-Di-O-Sulphate and Its Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. This hybrid approach is particularly valuable for the synthesis of complex carbohydrates like sulfated glucosamines. researchgate.net While chemical methods can efficiently produce core backbone structures, achieving specific sulfation patterns can be challenging. Enzymes, particularly sulfotransferases, can install sulfate groups at specific positions with high fidelity, overcoming the limitations of purely chemical regioselectivity.

The general strategy involves the chemical synthesis of a glucosamine acceptor substrate, which may already possess some modifications. researchgate.net This synthetic precursor is then subjected to one or more enzymatic reactions. For instance, specific sulfotransferases can be used to add sulfate groups to the 3-OH and 6-OH positions. Other enzymes, such as oxidases or phosphotransferases, have also been used to modify glucosamine precursors in different ways, highlighting the versatility of enzymatic tools in this field. researchgate.netnih.gov This approach allows for the creation of diverse libraries of heparan sulfate-like oligosaccharides by varying the enzymes used. researchgate.net

Preparation of Advanced Probes and Conjugates for Glycobiological Research

To investigate the biological functions of D-glucosamine-3,6-di-O-sulphate, it is often necessary to convert the molecule into specialized probes. These probes can be used to track the molecule in biological systems, identify its binding partners, and elucidate its mechanism of action. Common derivatization strategies include the attachment of fluorescent labels for imaging studies and conjugation to multivalent scaffolds to probe complex biological interactions.

Synthesis of Fluorescently Labeled Sulfated Glucosamines

Fluorescently labeling sulfated glucosamines allows for their visualization in cells and tissues using techniques like confocal microscopy. biopolymers.org.ua The synthesis of these probes involves covalently attaching a fluorophore—a molecule that emits light upon excitation—to the glucosamine scaffold. A common method is to conjugate a fluorophore containing a reactive group, such as an N-hydroxysuccinimide (NHS) active ester, to the free amino group of glucosamine. researchgate.net A variety of fluorophores can be used, each with distinct spectral properties.

Table 2: Common Fluorophores for Labeling Carbohydrates

Fluorophore Excitation Max (approx. nm) Emission Max (approx. nm) Color
Fluorescein 494 521 Green
Coumarin 380-440 450-480 Blue biopolymers.org.uaresearchgate.net
BODIPY Varies (e.g., 500) Varies (e.g., 510) Green/Yellow

The resulting fluorescent conjugates can be used in a variety of applications, including cellular uptake studies and fluorescence-based binding assays. biopolymers.org.uaresearchgate.net

Development of Polyvalent Dendrimer Conjugates for in vitro and Preclinical Animal Studies

Anionic polyamidoamine (PAMAM) dendrimers are often used as the scaffold. nih.govresearchgate.net In a typical synthesis, multiple copies of a glucosamine derivative, such as glucosamine 6-sulfate, are covalently linked to the carboxylic acid end groups on the dendrimer surface. imperial.ac.uk These polyvalent dendrimer conjugates have been developed as novel tools to modulate biological processes. nih.gov For example, dendrimer conjugates of glucosamine and glucosamine 6-sulfate have been used in combination in preclinical rabbit models to synergistically prevent scar tissue formation by exerting defined immunomodulatory and antiangiogenic properties. nih.govresearchgate.net

Structural Elucidation and Conformational Dynamics of D Glucosamine 3,6 Di O Sulphate Containing Glycans

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed, atom-level information about the composition and connectivity of molecules. For sulfated glycans, these methods are indispensable for identifying the specific sites of sulfation and the nature of the linkages between sugar residues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural analysis of sulfated glycans in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can provide detailed information on the chemical environment of each atom within the glycan, allowing for the precise determination of sulfation patterns and glycosidic linkages.

The addition of a negatively charged sulfate (B86663) group to a specific position on the glucosamine (B1671600) ring, such as the C3 or C6 position, induces significant changes in the local electronic environment. This results in characteristic downfield shifts in the NMR signals of the proton and carbon atoms at or near the site of sulfation. For instance, sulfation at the 6-O position of a glucosamine residue in a heparan sulfate analogue causes a noticeable shift in the HSQC (Heteronuclear Single Quantum Coherence) spectrum cross-peak corresponding to that position. acs.org

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC, are essential for assigning all the proton and carbon signals in the complex spectra of oligosaccharides. acs.org These assignments are crucial for identifying not only the sulfated positions but also the anomeric configuration (α or β) and the linkage sites between adjacent sugar units. acs.orgbiospec.net High-resolution NMR studies have been fundamental in correlating specific sulfation patterns with conformational changes throughout a glycan polymer, which in turn relates to biological function. acs.orgnih.gov

Table 1: Representative NMR Signal Shifts upon Glucosamine Sulfation

PositionAtomTypical Chemical Shift (ppm) - UnsulfatedExpected Chemical Shift (ppm) - Sulfated
H1¹H~5.0-5.5Minor Shift
C1¹³C~90-95Minor Shift
H3¹H~3.7Downfield Shift upon 3-O-Sulfation
C3¹³C~73Downfield Shift upon 3-O-Sulfation
H6¹H~3.8-3.9Downfield Shift upon 6-O-Sulfation
C6¹³C~61Downfield Shift upon 6-O-Sulfation

Note: Actual chemical shifts can vary based on the specific glycan structure, solvent, and neighboring residues.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's mass with high accuracy. spectroscopyonline.com For sulfated glycans, which are often present in low abundance and are structurally fragile, advanced MS methods are critical for characterization. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique well-suited for the analysis of large, non-volatile biomolecules like glycosphingolipids (GSLs). bruker.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization and transfer of the analyte into the gas phase for MS analysis. bruker.com

MALDI-MS is widely used for profiling the complex mixtures of GSLs found in cell membranes. bruker.comrsc.org Altered GSL profiles, including changes in sulfation, have been linked to various diseases. bruker.com While analyzing highly sulfated and anionic glycans with MALDI can be challenging, specialized matrices and strategies have been developed to overcome these issues. nih.govacs.org For instance, different matrices like 2,5-dihydroxybenzoic acid (DHB) or norharmane can be chosen to optimize the analysis and limit fragmentation. bruker.comnih.gov This allows for the rapid profiling of GSLs, including those that may contain D-glucosamine-3,6-di-O-sulphate, helping to distinguish different patterns of glycosylation and sulfation within a biological sample. rsc.org

Electrospray Ionization (ESI) is another soft ionization technique that is particularly effective for analyzing sulfated glycans because it can transfer ions from solution to the gas phase while preserving the labile sulfate modifications, which are often lost with harsher methods. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for sequencing glycans and mapping sulfation sites. nih.gov

In an ESI-MS/MS experiment, a specific parent ion (e.g., the molecular ion of a sulfated oligosaccharide) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal the glycan's sequence. Fragmentation typically occurs at the glycosidic bonds, allowing researchers to determine the order of the monosaccharide units. nih.gov

Crucially, the fragmentation patterns can also reveal the location of sulfate groups. Studies on synthetic glucosamine sulfoforms have shown that CID can distinguish between isomers with identical masses. For example, a glucosamine residue with a 3-O-sulfate ester eliminates the hydrogensulfate ion more readily than isomers with sulfates at other positions, such as the 6-O position. This differential fragmentation provides a clear signature for identifying the precise sulfation pattern, making ESI-MS/MS essential for mapping the structure of glycans containing residues like D-glucosamine-3,6-di-O-sulphate.

Electron Detachment Dissociation (EDD) is an advanced ion activation technique used in mass spectrometry that is highly effective for the structural characterization of acidic, polysulfated carbohydrates like glycosaminoglycans (GAGs). nih.gov Unlike CID, which involves heating the ion, EDD irradiates a multiply-charged negative ion with electrons, leading to fragmentation through radical-driven pathways. nih.gov

A key advantage of EDD is its ability to induce cross-ring cleavages, where the sugar ring itself is fragmented. These cross-ring fragments provide unambiguous information about the location of modifications within a saccharide ring, such as the exact position of a sulfate group. This is often difficult to achieve with CID alone, which primarily breaks the weaker glycosidic bonds between rings.

Furthermore, EDD can generate product ions that are specific to the stereochemistry of the sugar units. This is particularly valuable for distinguishing between C-5 epimers of hexuronic acid (glucuronic acid vs. iduronic acid), which are common components of GAGs alongside glucosamine. The ability to generate these stereo-specific fragments makes EDD a powerful tool for assigning the complete 3D structure of complex sulfated oligosaccharides.

Table 2: Summary of Advanced Mass Spectrometry Techniques for Sulfated Glycan Analysis

TechniqueIonization MethodKey AdvantageInformation Obtained
MALDI-MS Matrix-Assisted Laser Desorption/IonizationHigh-throughput analysis of complex mixturesMolecular weight profiles of glycans and glycosphingolipids
ESI-MS/MS Electrospray IonizationSoft ionization preserves labile sulfate groupsGlycan sequence, linkage information, and sulfation site mapping
EDD Electron DetachmentGenerates unique cross-ring cleavagesPrecise sulfation location and stereochemical assignment

Advanced Mass Spectrometry (MS) Techniques

Computational Modeling and Molecular Dynamics Simulations

The intricate relationship between the structure of sulfated glycans and their biological function necessitates a deep understanding of their three-dimensional conformations and dynamic behaviors. Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to probe these aspects at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. This section focuses on the application of these computational approaches to elucidate the conformational preferences of D-glucosamine residues when sulfated at the 3-O and 6-O positions, and to predict their interactions with biological macromolecules.

While specific computational studies focusing exclusively on D-glucosamine-3,6-di-O-sulphate are limited in publicly available literature, a wealth of information can be gleaned from studies on similarly sulfated glucosamine residues within larger glycosaminoglycan (GAG) structures, such as heparan sulfate and chondroitin (B13769445) sulfate. acs.orgnih.gov These studies provide a robust framework for understanding the fundamental principles that govern the behavior of this specific disulfated monosaccharide.

The sulfation pattern of a glucosamine residue profoundly influences its conformational landscape. The presence of bulky, negatively charged sulfate groups at the 3-O and 6-O positions introduces significant electrostatic and steric constraints that dictate the preferred orientation of the pyranose ring and its substituents.

The conformational behavior of D-glucosamine itself has been studied in the gas phase, revealing a preference for specific chair conformations driven by a network of intramolecular hydrogen bonds. researchgate.net The introduction of sulfate groups at the 3 and 6 positions would disrupt this hydrogen-bonding network and introduce new electrostatic interactions, leading to a different set of preferred conformers. The repulsive forces between the two negatively charged sulfate groups would likely favor a more extended conformation to minimize electrostatic strain.

Key Conformational Features Influenced by 3-O and 6-O Sulfation:

Pyranose Ring Conformation: The inherent chair (⁴C₁) conformation of the glucosamine ring is generally stable, but the presence of bulky sulfate groups can induce minor puckering variations.

Intramolecular Interactions: The sulfate groups can participate in hydrogen bonding with nearby hydroxyl or amine groups, either directly or mediated by water molecules, which can stabilize specific conformations. nih.gov

Table 1: Predicted Conformational Effects of 3-O and 6-O Disulfation on D-Glucosamine
Conformational ParameterPredicted Influence of 3,6-di-O-sulfationUnderlying Rationale
Pyranose Ring PuckeringMinor deviations from the standard ⁴C₁ chair conformation.Steric hindrance and electrostatic repulsion from the axial 3-O-sulfate and the 6-O-sulfate group.
Glycosidic Linkage Flexibility (in a polymer)Reduced flexibility around the glycosidic bonds.Steric clashes and electrostatic interactions with neighboring residues. nih.gov
Hydroxymethyl Group (C6) OrientationRestricted rotation due to the bulky sulfate group.Steric hindrance and potential for intramolecular hydrogen bonding.
Intramolecular Hydrogen BondingAlteration of the native hydrogen bond network.Sulfate groups acting as hydrogen bond acceptors. nih.gov

A primary biological role of sulfated glycans is their interaction with proteins, mediating a vast array of cellular processes. Computational methods are increasingly used to predict which proteins will bind to specific sulfated glycan structures and to identify the precise amino acid residues involved in these interactions.

Molecular docking and MD simulations are the principal tools for predicting these interactions. nih.gov Docking algorithms can screen large libraries of proteins to identify potential binding partners for D-glucosamine-3,6-di-O-sulphate. These predictions are based on shape complementarity and electrostatic potential, where the negatively charged sulfate groups are expected to interact with positively charged residues (e.g., arginine and lysine) on the protein surface. nih.gov

Once a potential binding partner is identified, MD simulations of the protein-glycan complex can provide a more detailed and dynamic picture of the interaction. nih.gov These simulations can reveal:

Key Interacting Residues: Identification of the specific amino acids that form stable hydrogen bonds, salt bridges, or van der Waals contacts with the sulfated glucosamine.

Binding Free Energy: Calculation of the binding affinity, which provides a quantitative measure of the interaction strength.

Conformational Changes upon Binding: Both the glycan and the protein may undergo conformational adjustments to achieve an optimal fit. nih.gov

Recent advances in deep learning, such as the development of models like DeepGlycanSite, have shown remarkable accuracy in predicting carbohydrate-binding sites on proteins. nih.gov Such tools, trained on vast datasets of known protein-glycan complexes, could be leveraged to identify novel protein receptors for D-glucosamine-3,6-di-O-sulphate.

Table 2: Computational Approaches for Predicting Protein Interactions with D-Glucosamine-3,6-Di-O-Sulphate
Computational MethodObjectivePredicted Outcome for D-Glucosamine-3,6-Di-O-SulphateSupporting Evidence
Molecular DockingIdentify potential protein binding partners and binding poses.Binding to proteins with positively charged pockets; interactions mediated by sulfate groups.General principles of glycan-protein interactions. nih.gov
Molecular Dynamics (MD) SimulationsRefine binding poses, calculate binding affinities, and analyze dynamic behavior.Formation of stable salt bridges between sulfate groups and lysine/arginine residues.Studies on other sulfated glycans. nih.gov
Deep Learning Models (e.g., DeepGlycanSite)Predict carbohydrate-binding sites on protein structures.Identification of novel protein receptors with high confidence.High accuracy of modern deep learning approaches. nih.gov

Molecular and Cellular Biological Functions and Mechanistic Insights of D Glucosamine 3,6 Di O Sulphate

Interactions with Biomolecular Targets

The precise sulfation pattern of D-glucosamine-3,6-di-O-sulphate is fundamental to its ability to be recognized by and interact with specific biological macromolecules, leading to significant functional consequences.

Specific Recognition by Protein Receptors and Lectins

The D-glucosamine-3,6-di-O-sulphate moiety is a key structural feature for recognition by certain protein receptors, particularly selectins, which are a family of cell adhesion lectins. The anti-inflammatory properties of heparin, for instance, are largely mediated by its ability to block the function of P-selectin and L-selectin. nih.gov Research has demonstrated that the sulfate (B86663) groups at the C6 position of the glucosamine (B1671600) residues within heparin are critical for this inhibitory interaction. nih.gov Desulfation at this 6-O position results in a profound loss of heparin's ability to inhibit selectin binding and mediate anti-inflammatory effects, highlighting the essential role of this specific sulfation site in molecular recognition by these lectins. nih.gov

The interaction is not limited to selectins. Galectin-3, a versatile lectin involved in cell adhesion, migration, and apoptosis, has also been shown to interact with sulfated glycosaminoglycans. researchgate.net While galectin-3 primarily binds to β-galactoside sugars, its binding pocket can accommodate anionic sulfate groups, allowing for interactions with complex, sulfated structures like those found in heparin and chondroitin (B13769445) sulfate. researchgate.net Generally, the 6-O-sulfation of heparan sulfate is a critical modification that contributes to the polysaccharide's structural diversity and its ability to bind a wide variety of protein ligands. researchgate.net

Table 1: Interaction of Sulfated Glucosamine Moieties with Lectins
Lectin/ReceptorInteracting Moiety/GlycanFunctional OutcomeReference
P-Selectin6-O-sulfated glucosamine residues in heparinInhibition of selectin-mediated cell adhesion, Anti-inflammatory effect nih.gov
L-Selectin6-O-sulfated glucosamine residues in heparinInhibition of selectin-mediated cell adhesion, Anti-inflammatory effect nih.gov
Galectin-3Sulfated Glycosaminoglycans (e.g., Heparin, Chondroitin Sulfate)Modulation of cell adhesion and migration researchgate.net

Contribution as a Moiety in the Antithrombin-Binding Site of Heparin

One of the most well-characterized functions of sulfated glucosamine is its indispensable role in the anticoagulant activity of heparin. Heparin exerts its primary anticoagulant effect by binding to and activating antithrombin III, which then inactivates thrombin and other coagulation factors like Factor Xa. This high-affinity interaction is dependent on a specific pentasaccharide sequence within the heparin polymer, which contains a crucial N-sulfated D-glucosamine-3,6-di-O-sulfate residue. nih.gov

Studies using synthetic heparin fragments have precisely mapped the structural requirements for antithrombin binding. An octasaccharide with high affinity for antithrombin was found to contain this 3,6-disulfated glucosamine unit. nih.gov The removal of the 3-O-sulfate group from this residue in a synthetic pentasaccharide resulted in a dramatic reduction in its ability to induce the necessary conformational change in antithrombin and to accelerate the inhibition of Factor Xa. nih.gov This demonstrates that while both the 3-O and 6-O sulfate groups contribute to the binding energy, the 3-O-sulfate group is a particularly critical and unique component for the biological activity of heparin. nih.govelsevierpure.com

Table 2: Role of Glucosamine Sulfation in Antithrombin (AT) Binding
Heparin FragmentKey Glucosamine ResidueEffect on AT Binding/ActivityReference
Native Heparin PentasaccharideN-sulfated, 3,6-di-O-sulfated glucosamineHigh-affinity binding and activation of AT nih.gov
Synthetic Pentasaccharide (lacking 3-O-sulfate)N-sulfated, 6-O-sulfated glucosamine>95% reduction in fluorescence enhancement (conformational change) and Factor Xa inhibition rate nih.gov
Synthetic Tetrasaccharide (containing 3,6-di-O-sulfate)N-sulfated, 3,6-di-O-sulfated glucosamineProduced a 35% fluorescence enhancement and significant Factor Xa inhibition nih.gov

Modulation of Cellular Processes in vitro and in Preclinical Animal Models

The specific interactions mediated by the D-glucosamine-3,6-di-O-sulphate moiety translate into significant effects at the cellular level, influencing adhesion, proliferation, and differentiation.

Influence on Cell Adhesion and Cell-Cell Communication

As an extension of its interaction with selectins, the D-glucosamine-3,6-di-O-sulphate motif is a key modulator of cell adhesion, a fundamental process in inflammation and immunity. The recruitment of leukocytes to sites of inflammation is initiated by the binding of selectins on endothelial cells and other leukocytes to their carbohydrate ligands. By binding to L- and P-selectins, heparin and its active fragments containing 6-O-sulfated glucosamine can effectively block this initial step of leukocyte rolling and adhesion, thereby exerting a potent anti-inflammatory effect. nih.gov This mechanism highlights how a specific monosaccharide structure can disrupt critical cell-cell communication events.

Regulation of Cellular Proliferation and Apoptosis in Cultured Cells (e.g., inhibition of mouse tumor cell growth)

While direct studies on the isolated D-glucosamine-3,6-di-O-sulphate monosaccharide are limited, extensive research on glucosamine and its simpler sulfated forms reveals significant effects on cell proliferation and apoptosis, particularly in cancer models. D-glucosamine and glucosamine sulphate have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, prostate, and breast cancer cells. nih.govnih.gov For example, glucosamine sulphate was reported to inhibit the proliferation of leukemia HL60 cells. nih.gov The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis. nih.gov

The specific sulfation pattern of glycosaminoglycans is known to be critical for their biological functions. For instance, specifically structured heparan sulfate hexasaccharides have been shown to selectively inhibit the self-renewal of cancer stem cells. acs.org Furthermore, dendrimer conjugates formed with D-glucosamine-6-sulfate have been used to inhibit angiogenesis and the proliferation of endothelial cells, a process vital for tumor growth. caymanchem.com These findings strongly suggest that the highly specific structure of D-glucosamine-3,6-di-O-sulphate is likely a key determinant in mediating anti-proliferative and pro-apoptotic effects, representing a promising area for further investigation.

Table 3: Effects of Glucosamine Derivatives on Cancer Cell Proliferation
Compound/DerivativeCell LineObserved EffectReference
D-glucosamine hydrochlorideHuman hepatoma SMMC-7721Concentration-dependent reduction in cell growth nih.gov
D-glucosamineDU145 (prostate cancer), MDA-MB-231 (breast cancer)Inhibition of proliferation via inhibition of p70S6K nih.gov
Glucosamine sulphateLeukemia HL60Inhibition of proliferation nih.gov
D-glucosamine-6-sulfate (in dendrimer conjugates)Endothelial cells (in vitro)Inhibition of FGF-2 induced proliferation and angiogenesis caymanchem.com

Impact on Cellular Differentiation and Development (e.g., promotion of oligodendrocyte differentiation)

There is a growing body of evidence indicating that the sulfation patterns of heparan sulfates (HS) play a pivotal role in neural development and repair, including the differentiation of oligodendrocytes, the myelin-producing cells of the central nervous system. While direct studies on D-glucosamine-3,6-di-O-sulphate are not available, its role as a building block for functional HS is highly relevant.

Mature oligodendrocytes surrounding demyelinated lesions have been shown to produce heparan sulfates, creating a local environment that limits damage and favors myelin repair. elifesciences.orguniv-amu.fr The sulfation patterns of HS, including 2-O and 6-O-sulfation, are known to be dynamically regulated during oligodendrocyte development and are crucial for binding to growth factors, such as fibroblast growth factor 2 (FGF2), which promote oligodendrocyte precursor cell (OPC) differentiation. nih.gov In contrast, another class of glycosaminoglycans, chondroitin sulfates, are known to inhibit oligodendrocyte differentiation, and their enzymatic removal promotes maturation. nih.gov This underscores the high degree of specificity conferred by the type and sulfation of the glycan. Low-sulfated HS mimetics have been shown to promote recovery in animal models of demyelination, suggesting that modulating HS-protein interactions is a viable therapeutic strategy. nih.gov Therefore, the D-glucosamine-3,6-di-O-sulphate moiety, as a key component of biologically active HS, is integral to the signaling networks that govern oligodendrocyte differentiation and myelin regeneration.

Role in Angiogenesis and Endothelial Cell Proliferation in vitro and Scar Tissue Formation in Animal Models

There is no direct evidence found in the scientific literature detailing the role of free D-Glucosamine-3,6-Di-O-Sulphate in angiogenesis, endothelial cell proliferation, or scar tissue formation.

Research on related compounds indicates:

Angiogenesis: The role of glucosamine in angiogenesis is complex, with studies showing both pro- and anti-angiogenic effects depending on the model. For instance, 6-O-sulfation of glucosamine residues within heparan sulfate is crucial for regulating the angiogenic responses to growth factors like FGF2 and VEGF. nih.gov A different compound, D-Glucosamine-6-sulfate, has been used in dendrimer conjugates to inhibit FGF-2-induced angiogenesis and endothelial cell proliferation in vitro. caymanchem.comtargetmol.com

Scar Tissue Formation: The aforementioned polyvalent dendrimer conjugates of D-Glucosamine-6-sulfate were shown to prevent scar tissue formation in a rabbit model of glaucoma surgery. caymanchem.comtargetmol.com However, this involves a complex macromolecular structure, not the free monosaccharide.

Activation of Ribozymes (e.g., glmS ribozyme from B. subtilis)

The primary and natural activator of the glmS ribozyme is Glucosamine-6-phosphate (GlcN6P) , not a sulfated analogue. nih.govwikipedia.orgnih.gov The glmS ribozyme is a catalytic RNA that regulates the gene responsible for producing the enzyme that synthesizes GlcN6P in bacteria. wikipedia.org When GlcN6P levels are high, it binds to the ribozyme, activating a self-cleavage reaction that leads to the degradation of the mRNA transcript. wikipedia.orgnih.gov

While analogs are studied, no literature was found that specifically investigates the activation of the glmS ribozyme by D-Glucosamine-3,6-Di-O-Sulphate. Some evidence suggests that D-Glucosamine-6-Sulfate can act as an activator for the glmS ribozyme from B. subtilis, though GlcN6P remains the key physiological activator. caymanchem.combiomol.comscbt.com

Mechanistic Investigations in Preclinical in vitro and in vivo (Animal) Studies

No specific preclinical studies on cartilage metabolism, anti-inflammatory responses, or MMP expression were found for D-Glucosamine-3,6-Di-O-Sulphate. The extensive body of research in these areas has been conducted on Glucosamine Sulfate and Glucosamine Hydrochloride .

Analysis of Cartilage Metabolism and Biomarkers in Experimental Osteoarthritis Models

Studies on Glucosamine Sulfate in animal models of osteoarthritis (OA) have shown that it can modulate cartilage metabolism.

Mechanism: It is proposed to act by stimulating the anabolic process (synthesis of cartilage components) and by delaying catabolic, inflammatory processes. drugbank.comnih.gov In vitro, glucosamine enhances the production of cartilage matrix components like aggrecan and collagen type II. nih.gov

Animal Models: Long-term administration of glucosamine sulfate to Hartley guinea pigs, a model for spontaneous OA, was found to reduce the destruction of cartilage. nih.gov In rat models of induced OA, glucosamine treatment has been associated with lower levels of cartilage degradation. nih.gov

Biomarkers: Research on biomarkers in OA is extensive, but studies linking them specifically to D-Glucosamine-3,6-Di-O-Sulphate are absent.

Molecular Pathways Involved in Anti-Inflammatory Responses

The anti-inflammatory mechanisms of Glucosamine Sulfate have been investigated in various preclinical models.

NF-κB Pathway: A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com By interfering with NF-κB activation in chondrocytes, glucosamine can reduce the expression of numerous downstream inflammatory mediators.

Pro-inflammatory Mediators: This suppression of NF-κB leads to decreased production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.gov

Other Pathways: Some research in colitis models suggests glucosamine may also downregulate the TLR-4/NLRP3 inflammasome pathway. nih.gov

Impact on Matrix Metalloproteinase (MMP) Expression and Cartilage Turnover in Experimental Systems

A key aspect of the chondroprotective effect of Glucosamine Sulfate in experimental systems is its ability to inhibit cartilage-degrading enzymes.

MMP Inhibition: Glucosamine Sulfate has been shown to suppress the expression of Matrix Metalloproteinases (MMPs), particularly MMP-3 and, to a lesser extent, MMP-9. nih.govnih.govspringermedizin.deresearchgate.net

Cartilage Turnover: In animal models of OA, the administration of glucosamine sulfate was associated with a downregulation of MMP-3 mRNA, correlating with reduced cartilage destruction. nih.gov By inhibiting these catabolic enzymes, glucosamine helps to slow the turnover and degradation of the cartilage extracellular matrix. nih.govmdpi.com

Advanced Analytical Methodologies for D Glucosamine 3,6 Di O Sulphate Research

Quantitative Analysis in Biological Samples and Research Matrices

Quantitative analysis of D-Glucosamine-3,6-Di-O-Sulphate presents challenges due to its structural properties. The absence of a strong chromophore necessitates derivatization for optical detection, while its high polarity and charge require specific separation conditions.

Chromatographic methods are the cornerstone for the separation, quantification, and purity assessment of glucosamine (B1671600) derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of glucosamine in various forms, including raw materials and dietary supplements. nih.gov Due to the lack of a suitable chromophore in the glucosamine molecule, direct UV detection is often performed at low wavelengths (e.g., 195 nm), though this can suffer from interference. researchgate.netoup.com To enhance sensitivity and specificity, pre-column derivatization is a common strategy. oup.com Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and phenylisothiocyanate (PITC) react with the primary amine group of glucosamine to yield a fluorescent or UV-absorbent product. oup.comnih.gov

For instance, a method using FMOC-Su derivatization followed by HPLC with UV detection has been validated through collaborative studies for analyzing glucosamine in diverse products. nih.gov This approach accurately quantifies the glucosamine free base, accounting for the two anomeric forms (α and β) that exist in aqueous solutions. nih.gov Another validated method for glucosamine sulphate uses a C8 reversed-phase column with a phosphate (B84403) buffer-acetonitrile mobile phase and UV detection at 195 nm. researchgate.net The development of HPLC methods coupled with detectors like the Corona charged aerosol detector (CAD) allows for the analysis of underivatized glucosamine, simplifying sample preparation. nih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for assessing the purity of glucosamine compounds. It can confirm the identity of the compound by comparing its retention factor (Rf) to that of a standard. For example, D-Glucosamine 3-sulfate purity has been assessed at ≥98.0% using TLC. sigmaaldrich.comsigmaaldrich.com The purity of glucosamine derived from crab shells has been confirmed by TLC using ninhydrin (B49086) for visualization, which stains the amine group, showing a single spot at the same Rf as the D-glucosamine standard. researchgate.net

ParameterMethod 1 (FMOC Derivatization) nih.govMethod 2 (RP-HPLC) researchgate.netMethod 3 (Fluorescence Detection) nih.gov
ColumnNot specifiedC8 reversed-phase (4.6×250mm, 5.0µm)Diamonsil C18 (150.0 mm x 4.6 mm, 5 µm)
Mobile PhaseNot specifiedPhosphate buffer-acetonitrile (55:45 v/v, pH 3.0)Water and acetonitrile (B52724) gradient
DetectionUVUV (195 nm)Fluorescence
Linearity RangeSpike levels of 100% and 150% tested84 to 504 µg/mL0.1-10.0 µg/mL
Recovery99.0% - 101.0%Not specified>90.4%

Electrophoretic techniques are exceptionally well-suited for the analysis of charged molecules like D-Glucosamine-3,6-Di-O-Sulphate. Separation is based on the charge-to-mass ratio, making these methods highly effective for resolving sulfated compounds from their non-sulfated or less-sulfated counterparts. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as low solvent consumption and rapid analysis, positioning it as a "green" analytical choice. nih.gov CE has been successfully applied to determine glucosamine content in nutraceuticals, often after derivatization with reagents like anthranilic acid or o-phthalaldehyde (OPA) to enable UV or fluorescent detection. nih.govjfda-online.com A validated CE method for glucosamine hydrochloride and sulfate (B86663) demonstrated excellent linearity, accuracy, and precision. nih.gov The separation of sulfated glycans by CE is powerful because different degrees of sulfation impart different charges, leading to distinct migration times. nih.gov

Gel Electrophoresis , particularly polyacrylamide gel electrophoresis (PAGE), is another valuable tool. nih.gov Techniques like fluorophore-assisted carbohydrate electrophoresis (FACE) involve derivatizing the reducing ends of saccharides with a fluorescent tag, followed by PAGE. researchgate.netresearchgate.net This allows for sensitive detection and separation based on size and charge. Oligosaccharide mapping using gradient PAGE can resolve complex mixtures of sulfated glycans, separating species that differ by a single disaccharide unit or even by the conformation of isomers. nih.govnih.govbohrium.com Polysaccharide gels, such as agarose, are also used and can separate macromolecules based on a molecular sieving mechanism. mdpi.com

Validation ParameterReported Performance (Glucosamine Analysis) nih.gov
Linearity Range40-400 µg/mL (Correlation coefficient > 0.980)
Limit of Detection (LOD)~200 pg
Limit of Quantitation (LOQ)~500 pg
Intra-day Precision (CV%)2.8% to 4.3% (peak area)
Inter-day Precision (CV%)2.8% to 4.3% (peak area)
Recovery~100%

Enzymatic assays provide high specificity for the quantification of glucosamine and the characterization of related enzyme activities.

Enzymatic Assays for Glucosamine: Commercially available kits can be used to measure D-glucosamine, N-Acetyl-D-Glucosamine, and D-Glucosamine sulphate. neogen.com A common assay principle involves a series of coupled enzymatic reactions. First, D-glucosamine is phosphorylated by hexokinase (HK) to glucosamine-6-phosphate. This product is then converted to fructose-6-phosphate (B1210287), which enters a pathway leading to the reduction of nicotinamide-adenine dinucleotide phosphate (NADP+) to NADPH. megazyme.com The amount of NADPH produced is stoichiometric with the initial amount of D-glucosamine and can be quantified by measuring the increase in absorbance at 340 nm. megazyme.com

Sulfatase Activity Assays: The analysis of D-Glucosamine-3,6-Di-O-Sulphate also involves characterizing the enzymes that modify it. Sulfatases are a family of enzymes that catalyze the hydrolysis of sulfate esters. General sulfatase activity can be measured using a chromogenic substrate like p-nitrocatechol sulfate. sigmaaldrich.com The enzyme cleaves the sulfate group, and upon addition of a strong base, the resulting p-nitrocatechol forms a colored product that can be measured spectrophotometrically at 515 nm. sigmaaldrich.com

More specifically, deficiencies in certain sulfatases are linked to various diseases. nih.gov For example, Glucosamine (N-acetyl)-6-sulfatase (GNS) is a lysosomal enzyme that hydrolyzes the 6-sulfate groups from N-acetyl-D-glucosamine 6-sulfate units in heparan sulfate and keratan (B14152107) sulfate. ebi.ac.uk Extracellular sulfatases (Sulf1 and Sulf2) specifically remodel the 6-O sulfation of heparan sulfate chains, which can regulate important cell signaling pathways. nih.gov Studying the activity of such enzymes on D-Glucosamine-3,6-Di-O-Sulphate is crucial for understanding its metabolic fate and function.

EnzymeFunction/Assay PrincipleRelevance to D-Glucosamine-3,6-Di-O-Sulphate
Hexokinase (HK)Phosphorylates D-glucosamine to glucosamine-6-phosphate in a quantitative assay. megazyme.comCore component of enzymatic kits for quantifying the glucosamine backbone.
Glucosamine-6-phosphate deaminase (GNPDA)Converts glucosamine-6-phosphate to fructose-6-phosphate in a coupled assay. megazyme.comPart of the enzymatic cascade for glucosamine detection.
Glucosamine (N-acetyl)-6-sulfatase (GNS)Hydrolyzes 6-sulfate groups from N-acetyl-D-glucosamine residues. ebi.ac.ukPotentially acts on the 6-O-sulfate group of the target compound.
General SulfataseHydrolyzes sulfate esters from substrates like p-nitrocatechol sulfate. sigmaaldrich.comUsed for general measurement of sulfatase activity in biological samples.

Development of High-Throughput Screening Methods for Glycan Interactions

Understanding the function of D-Glucosamine-3,6-Di-O-Sulphate requires identifying its binding partners, such as proteins and other cellular components. High-throughput screening (HTS) methods are essential for efficiently mapping these complex glycan interactions. bioglyco.com

Glycan arrays are a powerful HTS platform where a library of different glycans is immobilized on a surface. These arrays can be probed with fluorescently labeled proteins, cells, or pathogens to identify specific binding interactions. This technology could be adapted to include D-Glucosamine-3,6-Di-O-Sulphate to screen for novel binding proteins.

Mass spectrometry (MS) has also been integrated into HTS workflows. acs.org One innovative approach is the competitive universal proxy receptor assay (CUPRA), which combines electrospray ionization mass spectrometry with competitive binding to screen glycan libraries against glycan-binding proteins. nih.govresearchgate.net This method can quantitatively determine binding affinities and can even be adapted to measure the activity of carbohydrate-active enzymes. nih.gov Such an assay could identify ligands with affinities (Kd) in the millimolar range or lower. researchgate.net Other HTS strategies involve analyzing released glycans from biological samples, such as serum, in a 96-well plate format, which is particularly useful in glycomics and biomarker discovery. acs.orgcreative-biolabs.com

Application of Chemometric Techniques for Structural and Functional Classification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of D-Glucosamine-3,6-Di-O-Sulphate research, chemometrics can be applied to complex datasets generated by analytical instruments to classify samples and correlate structural features with biological function. nih.gov

When analyzing complex mixtures of sulfated oligosaccharides using techniques like HPLC or CE, the resulting chromatograms can be highly complex. researchgate.net Chemometric tools, such as principal component analysis (PCA) and partial least squares (PLS) regression, can be used to analyze this data. For example, PCA could be used to differentiate between samples of sulfated glycans from different biological sources (e.g., healthy vs. diseased tissue) based on their chromatographic profiles. This approach can reveal subtle but significant differences in glycan composition and sulfation patterns that might not be apparent from visual inspection of the data. mdpi.com

Furthermore, chemometrics can be used to build predictive models that link analytical data to function. By analyzing a large set of sulfated glycans with known structures and biological activities, a quantitative structure-activity relationship (QSAR) model could be developed. This model could then be used to predict the potential biological activity of novel compounds like D-Glucosamine-3,6-Di-O-Sulphate based on its measured analytical properties, thereby guiding further experimental investigation.

Future Research Directions and Novel Applications Non Clinical Human

Exploration of D-Glucosamine-3,6-Di-O-Sulphate in Emerging Glycobiological Fields

The specific positioning of sulfate (B86663) groups on the glucosamine (B1671600) ring at both the 3-O and 6-O positions suggests a high degree of specificity in its interactions and functions, which are yet to be fully explored in complex biological systems like the nervous system and the gut microbiome.

The brain's extracellular matrix is rich in complex carbohydrates, and the sulfation patterns of these glycans are known to be crucial for neural development, plasticity, and regeneration. Research has demonstrated the presence of sulfated N-glycans and O-glycans in the nervous system of organisms like the zebrafish. nih.gov For instance, structures like 3-O-sulfated galactose have been identified in the brain. nih.gov This raises the question of whether specific monosaccharide units like D-Glucosamine-3,6-Di-O-Sulphate exist as components of larger neural glycoconjugates or as signaling molecules in their own right.

Future research could focus on:

Mapping and Identification: Utilizing advanced mass spectrometry to screen for the presence of D-Glucosamine-3,6-Di-O-Sulphate in human neural tissue to determine if it is a naturally occurring component.

Functional Roles: Investigating the influence of this compound on neuronal cell cultures, exploring its potential impact on neurite outgrowth, synaptic plasticity, and the modulation of neuroinflammation. The known antioxidant and NF-κB inhibitory effects of sulfated glucosamine suggest a potential neuroprotective role. nih.gov

Orally administered glucosamine and chondroitin (B13769445) sulfate are known to have limited absorption, leading to their utilization by the gut microbiota. nih.govnih.gov These compounds can serve as substrates for gut bacteria, influencing the composition and metabolic output of the microbiome. nih.gov Studies have shown that glucosamine can promote the growth of a wide range of beneficial gut bacteria in vitro. researchgate.net

The unique structure of D-Glucosamine-3,6-Di-O-Sulphate, with its two sulfate groups, makes it a particularly interesting candidate for microbiome modulation.

Substrate for Sulfate-Reducing Bacteria (SRB): This compound could be a preferential substrate for SRB, a group of bacteria implicated in both gut health and disease. nih.gov Research is needed to determine how it influences the abundance of specific SRB species and the production of metabolites like hydrogen sulfide.

Prebiotic Potential: In vitro fermentation studies using human fecal cultures could assess the prebiotic potential of D-Glucosamine-3,6-Di-O-Sulphate, monitoring its effect on the growth of beneficial genera like Bifidobacterium and Lactobacillus and its impact on the production of short-chain fatty acids. scirp.org

Research AreaProposed Focus for D-Glucosamine-3,6-Di-O-SulphateRationale Based on Related Compounds
Neuroglycobiology Investigation of its role in neuronal cell differentiation, synaptic function, and as a modulator of neuroinflammatory pathways.Sulfated glycans are integral to the neural extracellular matrix; general sulfated glucosamine shows antioxidant properties. nih.govnih.gov
Microbiome Interactions Analysis of its fermentation by gut microbiota, particularly its selective utilization by sulfate-reducing bacteria and its overall prebiotic effect.Oral glucosamine sulfate is utilized by gut microbiota and can alter its composition. nih.govnih.gov

Development of Next-Generation Glycomimetics and Research Tools

The precise structure of D-Glucosamine-3,6-Di-O-Sulphate makes it a valuable molecule for the development of sophisticated research tools and as a scaffold for therapeutic agents.

Glycomimetics are compounds designed to mimic the structure and function of bioactive carbohydrates but with improved properties, such as higher affinity and better stability. nih.gov Sulfated glycosaminoglycans like heparin are classic examples of carbohydrate-based drugs, and research into smaller, more defined sulfated structures is a promising area. nih.gov D-Glucosamine-3,6-Di-O-Sulphate could serve as a key building block for synthesizing mimetics that target specific carbohydrate-binding proteins (lectins) or enzymes involved in glycan metabolism. For example, libraries of differentially sulfated monosaccharides and disaccharides are synthesized to probe the binding requirements of proteins involved in cell signaling and disease. researchgate.net

As a research tool, D-Glucosamine-3,6-Di-O-Sulphate offers high specificity.

Enzyme Substrate/Inhibitor: It could be used to characterize the activity of specific human sulfotransferases (the enzymes that add sulfate groups) and sulfatases (enzymes that remove them). Its defined structure would allow for more precise kinetic studies than using heterogeneous polysaccharides.

Molecular Probe: By attaching a fluorescent or biotin (B1667282) tag, the compound can be converted into a molecular probe to identify and isolate proteins that specifically bind to this unique 3,6-disulfated structure from complex biological samples.

Integration of Omics Technologies for Comprehensive Glycan Profiling

The study of sulfated glycans, termed "sulfoglycomics," is a challenging but rapidly advancing field. The low natural abundance and structural heterogeneity of sulfated glycans require highly sensitive analytical techniques. glyxera.com Integrating omics technologies is crucial for understanding the context in which D-Glucosamine-3,6-Di-O-Sulphate may function.

Glycomics: Advanced mass spectrometry (MS) techniques, often coupled with high-performance anion-exchange chromatography (HPAE), are essential for the separation and identification of sulfated glycan isomers from complex biological mixtures, such as mucins from cancer tissues. thermofisher.comnih.gov These methods could be applied to systematically search for D-Glucosamine-3,6-Di-O-Sulphate in various human tissues and fluids, providing a comprehensive profile of its distribution.

Transcriptomics and Proteomics: By correlating glycomic data with transcriptomic (RNA-seq) and proteomic data, researchers can identify the specific sulfotransferases and sulfatases whose expression levels are associated with the presence or absence of D-Glucosamine-3,6-Di-O-Sulphate. This multi-omics approach can provide powerful insights into its biosynthesis and degradation pathways.

Omics TechnologyApplication in D-Glucosamine-3,6-Di-O-Sulphate Research
Glycomics (e.g., HPAE-LC-MS/MS) To identify and quantify the presence of D-Glucosamine-3,6-Di-O-Sulphate in human tissues and biofluids, distinguishing it from other isomers. thermofisher.com
Transcriptomics (e.g., RNA-seq) To identify the expression patterns of sulfotransferase and sulfatase genes that correlate with the abundance of the compound.
Proteomics To quantify the protein levels of relevant enzymes and to identify specific proteins that are post-translationally modified with this sugar.
Metagenomics (in microbiome studies) To analyze changes in the genetic potential of gut microbial communities in response to the introduction of D-Glucosamine-3,6-Di-O-Sulphate.

Elucidating Undiscovered Roles in Non-Human Organisms and Model Systems

To understand the fundamental biological roles of D-Glucosamine-3,6-Di-O-Sulphate, researchers can turn to a variety of non-human and model organisms where genetic and experimental manipulation is more feasible.

Marine Organisms: Glucosamine is commercially derived from the chitin (B13524) of crustaceans. aip.org Marine invertebrates are known to possess a diverse array of sulfated glycans with unique biological activities. Investigating the glycomes of these organisms could reveal the natural context and evolutionary origin of D-Glucosamine-3,6-Di-O-Sulphate.

Bacterial Systems: Simpler organisms can reveal fundamental molecular interactions. For example, D-glucosamine-6-sulfate is known to activate the glmS ribozyme in Bacillus subtilis, a gram-positive bacterium. caymanchem.comtargetmol.com It would be valuable to test whether the 3,6-disulfated form has a different or more potent effect on this or other bacterial riboswitches, which are increasingly seen as targets for novel antibiotics.

Zebrafish (Danio rerio): As a vertebrate model with well-characterized genetics and transparent embryos, the zebrafish is ideal for studying the role of specific glycans in development. The known presence of sulfated glycans in the zebrafish brain makes it a powerful model to investigate the function of D-Glucosamine-3,6-Di-O-Sulphate in vertebrate neurodevelopment by introducing it exogenously or by manipulating the enzymes responsible for its potential synthesis. nih.gov

By exploring these diverse avenues, the scientific community can begin to piece together the functional significance of this uniquely structured monosaccharide, paving the way for potential future applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and purifying D-Glucosamine-3,6-di-O-sulphate (2NA)?

  • Methodological Answer : Synthesis typically involves regioselective sulfation of N-acetyl-D-glucosamine using sulfur trioxide complexes under controlled pH and temperature. Purification employs ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the disulfated product, followed by lyophilization. Structural validation requires 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to confirm sulfation at C3 and C6 positions, as demonstrated in sulfated carbohydrate protocols .

Q. Which analytical techniques are critical for characterizing sulfation patterns in D-Glucosamine-3,6-di-O-sulphate?

  • Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves sulfation isomers, while mass spectrometry (ESI-MS) confirms molecular weight and sulfate stoichiometry. Complementary NMR techniques, such as 1H^{1}\text{H} and 13C^{13}\text{C} chemical shift analysis, are essential for assigning sulfate positions. These methods align with protocols for heparin disaccharides and sulfated cyclodextrins .

Q. How can enzymatic digestion be used to validate sulfation site specificity?

  • Methodological Answer : Chondro-6-sulfatase selectively cleaves 6-O-sulfate groups from disaccharides (e.g., GalNAc-4,6-di-O-sulfate), leaving 4-O-sulfate residues intact. Post-digestion analysis via HPAEC-PAD or LC-MS confirms enzymatic specificity. This approach is critical for distinguishing between 3-O and 6-O sulfation in structurally similar compounds, as shown in chondroitin sulfate-E studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfation-dependent binding data for D-Glucosamine-3,6-di-O-sulphate?

  • Methodological Answer : Contradictions may arise from heterogeneous sulfation or impurities. Cross-validate binding assays (e.g., surface plasmon resonance or co-immunoprecipitation) with rigorously purified fractions. Molecular dynamics simulations (e.g., GLYCAM force fields) can model sulfate group interactions with target proteins (e.g., semaphorins) to identify critical binding motifs .

Q. What strategies are effective for studying the functional role of 3,6-di-O-sulfation in extracellular matrix interactions?

  • Methodological Answer : Use CRISPR-engineered cell lines lacking specific sulfotransferases (e.g., C3ST-1 or C6ST-1) to produce unsulfated analogs. Compare their binding affinities for matrix proteins (e.g., semaphorin-3A) via competitive ELISA or fluorescence polarization assays. This approach isolates sulfation contributions, as seen in proteoglycan-binding studies .

Q. How can researchers address variability in sulfation efficiency during large-scale synthesis?

  • Methodological Answer : Implement real-time monitoring using inline FTIR spectroscopy to track sulfur trioxide consumption. Optimize reaction kinetics via Design of Experiments (DoE) to balance sulfation efficiency and byproduct formation. Post-synthetic purification with tangential flow filtration ensures batch consistency, a method validated for sulfated oligosaccharides .

Q. What advanced techniques elucidate the conformational dynamics of D-Glucosamine-3,6-di-O-sulphate in solution?

  • Methodological Answer : Combine nuclear Overhauser effect (NOE) NMR with molecular dynamics simulations (e.g., AMBER or CHARMM) to model sulfate group flexibility. Small-angle X-ray scattering (SAXS) provides complementary data on global conformation. These methods are critical for understanding how sulfation impacts hydration and ligand accessibility .

Methodological Notes

  • Data Validation : Always cross-reference NMR assignments with synthetic standards (e.g., heparin disaccharides) to avoid misassignment of sulfate positions .
  • Enzymatic Controls : Include unsulfated analogs and enzyme-inhibited controls in binding assays to confirm sulfation-specific effects .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to chromatographic or spectral datasets to resolve overlapping peaks caused by sulfation heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.